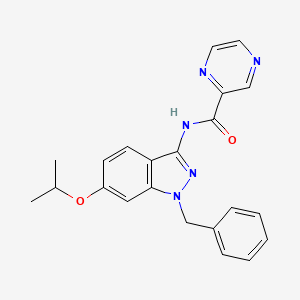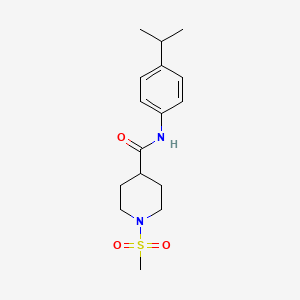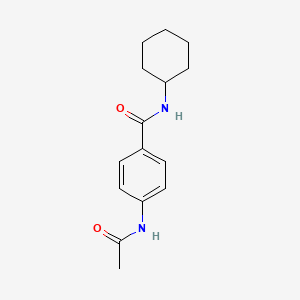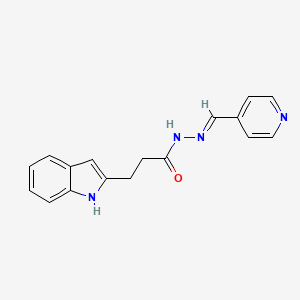![molecular formula C15H22N6O B5593122 2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5593122.png)
2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules akin to the subject compound often involves multi-step reactions, where key steps might include heterocyclization, aromatization, and various forms of functional group transformations. For instance, a convenient and efficient one-pot acid-promoted synthesis method has been developed for related pyrazolo[3,4-d]pyrimidine derivatives, indicating the potential complexity and intricacy involved in synthesizing such compounds (Tseng et al., 2019).
Molecular Structure Analysis
Detailed molecular structure analysis often involves X-ray diffraction and NMR techniques to elucidate the arrangement of atoms within a compound. For closely related compounds, such techniques have revealed the presence of intramolecular hydrogen bonds and planar ring structures, which are crucial for understanding the chemical behavior and reactivity of the molecule (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of a compound like "2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide" can be diverse. Reactions may involve nucleophilic substitutions, additions, or cyclizations, as seen in the synthesis of various heterocyclic derivatives that display a wide range of biological activities (Yengoyan et al., 2018).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its characterization and application in research. While specific data on the subject compound may not be readily available, related research emphasizes the importance of crystallography in determining compound stability and reactivity (Minga, 2005).
科学的研究の応用
Synthesis and Heterocyclic Transformations
Research has demonstrated the compound's utility in synthesizing a range of heterocyclic structures, such as imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes through transformations of the pyrido[1,2-a]pyrazine ring system (Kolar et al., 1996). These transformations highlight the compound's versatility in generating complex heterocyclic frameworks, critical for developing novel therapeutic agents and materials.
Catalytic and Biological Applications
Further research explored the catalytic properties of derivatives formed from this compound, showing potential in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto et al., 2015). This indicates a promising avenue for utilizing these compounds in catalytic processes, contributing to more efficient and sustainable chemical reactions.
Anticancer and Anti-inflammatory Agents
The anticancer and anti-inflammatory activities of novel heterocyclic compounds based on the core structure of 2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide have been investigated. For instance, some derivatives have shown significant activity against various cancer cell lines, indicating their potential as anticancer agents (Metwally et al., 2016). Additionally, the synthesis of compounds bearing an aryl sulfonate moiety has demonstrated antimicrobial and anti-inflammatory activities, suggesting their applicability in treating infections and inflammation (Kendre et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,2-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-11-7-10-21(20-11)13-6-5-12(18-19-13)16-8-9-17-14(22)15(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,16,18)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSFKIYEFWPKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)
![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
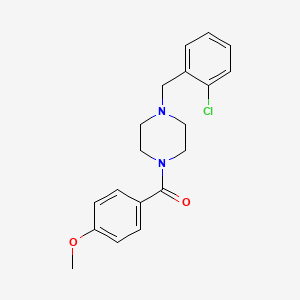
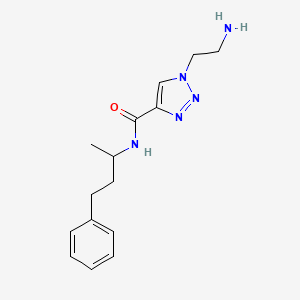
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
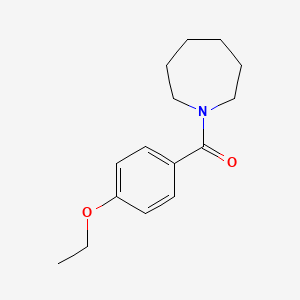
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
